molecular formula C8H9IO B1339186 (3-Iodo-2-methylphenyl)methanol CAS No. 76350-89-5

(3-Iodo-2-methylphenyl)methanol

Cat. No.: B1339186
CAS No.: 76350-89-5
M. Wt: 248.06 g/mol
InChI Key: WVKFJUYXMBJNKD-UHFFFAOYSA-N
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Description

(3-Iodo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H9IO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an iodine atom at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-2-methylphenyl)methanol typically involves the iodination of 2-methylbenzyl alcohol. One common method is the electrophilic substitution reaction where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to (3-Iodo-2-methylphenyl)methane using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed:

    Oxidation: (3-Iodo-2-methylbenzaldehyde), (3-Iodo-2-methylbenzoic acid).

    Reduction: (3-Iodo-2-methylphenyl)methane.

    Substitution: (3-Azido-2-methylphenyl)methanol.

Scientific Research Applications

(3-Iodo-2-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving iodine-containing compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Iodo-2-methylphenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (3-Bromo-2-methylphenyl)methanol
  • (3-Chloro-2-methylphenyl)methanol
  • (3-Fluoro-2-methylphenyl)methanol

Comparison: (3-Iodo-2-methylphenyl)methanol is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This results in stronger halogen bonding and different reactivity patterns. The iodine atom also imparts higher density and different electronic properties, making this compound distinct in its chemical behavior and applications.

Properties

IUPAC Name

(3-iodo-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKFJUYXMBJNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567302
Record name (3-Iodo-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76350-89-5
Record name (3-Iodo-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 3-hydroxymethyl-2-methylaniline hydrochloride (43.4 g, 0.25 mole) and 17.2 ml of concentrated sulfuric acid in ice-water was cooled to 0°, and a solution of sodium nitrite (17.3 g, 0.25 mole) in water was added dropwise. Upon complete addition, the reaction mixture was stirred for an additional 0.5 hour, then an additional 8 ml of concentrated sulfuric acid was added dropwise. With the temperature maintained at 0°, a solution of potassium iodide (49.8 g, 0.30 mole) in water was added dropwise to the reaction mixture, followed by the addition of 0.1 gram of copper powder. The reaction mixture was slowly warmed to 70° where it stirred for 1 hour. The reaction mixture was then allowed to stand for 18 hours while cooling to room temperature. The reaction mixture was then taken up in water and extracted with chloroform. The chloroform extract was washed with an aqueous saturated solution of sodium bisulfite, then with water. The chloroform layer was dried and filtered. The filtrate was evaporated under reduced pressure to give 3-iodo-2-methylbenzyl alcohol (15.2 g) as a dark solid.
Name
copper
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0.1 g
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catalyst
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43.4 g
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reactant
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17.2 mL
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reactant
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ice water
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17.3 g
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49.8 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A stirred solution of 3-hydroxymethyl-2-methylaniline hydrochloride from step A above and 17.2 ml of concentrated sulfuric acid in ice-water was cooled to 0° C., and a solution of 17.3 g (0.25 mole) of sodium nitrite in water was added dropwise. Upon complete addition the reaction mixture was stirred for an additional 0.5 hour, then an additional 8 ml of concentrated sulfuric acid was added dropwise. With the reaction mixture temperature still being maintained at 0° C., a solution of 49.8 g (0.30 mole) of potassium iodide in water was added dropwise, followed by the addition of 0.1 g of copper powder. The cooling bath was removed and the reaction mixture was slowly warmed to 70° C. After 1 hour at 70° C. the reaction mixture was allowed to cool to ambient temperature and stand for 18 hours. Water was added and the mixture was extracted with chloroform. The chloroform extract was washed with a saturated aqueous solution of sodium bisulfite, then with water. The chloroform layer was dried, filtered, and the filtrate concentrated under reduced pressure to give 15.2 g of (3-iodo-2-methylphenyl)-methanol as a dark solid. The nmr and ir spectra were consistent with the proposed structure.
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17.2 mL
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copper
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Synthesis routes and methods IV

Procedure details

A stirred solution of 3-hydroxymethyl-2-methylaniline hydrochloride (43.4 g, 0.25 mole) and 17.2 ml of concentrated sulfuric acid in ice-water was cooled to 0°, and a solution of sodium nitrate (17.3 g, 0.25 mole) in water was added dropwise. Upon complete addition, the reaction mixture was stirred for an additional 0.5 hour, then an additional 8 ml of concentrated sulfuric acid was added dropwise. With the temperature maintained at 0°, a solution of potassium iodide (49.8 g, 0.30 mole) in water was added dropwise to the reaction mixture, followed by the addition of 0.1 gram of copper powder. The reaction mixture was slowly warmed to 70° where it stirred for 1 hour. The reaction mixture was then allowed to stand for 18 hours while cooling to room temperature. The reaction mixture was then taken up in water and extracted with chloroform. The chloroform extract was washed with an aqueous saturated solution of sodium bisulfite, then with water. The chloroform layer was dried and filtered. The filtrate was evaporated under reduced pressure to give 3-iodo-2-methylbenzyl alcohol (15.2 g) as a dark solid.
Name
copper
Quantity
0.1 g
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catalyst
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43.4 g
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